molecular formula C15H22BrNO2 B5140535 2-Bromo-4-[(2-ethylpiperidin-1-yl)methyl]-6-methoxyphenol

2-Bromo-4-[(2-ethylpiperidin-1-yl)methyl]-6-methoxyphenol

Cat. No.: B5140535
M. Wt: 328.24 g/mol
InChI Key: UNJVSPPJXWHZBS-UHFFFAOYSA-N
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Description

2-Bromo-4-[(2-ethylpiperidin-1-yl)methyl]-6-methoxyphenol is an organic compound that belongs to the class of bromophenols. This compound is characterized by the presence of a bromine atom at the second position, a methoxy group at the sixth position, and a 2-ethylpiperidin-1-ylmethyl group at the fourth position of the phenol ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-[(2-ethylpiperidin-1-yl)methyl]-6-methoxyphenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable phenol derivative, followed by the introduction of the 2-ethylpiperidin-1-ylmethyl group through nucleophilic substitution reactions. The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[(2-ethylpiperidin-1-yl)methyl]-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution of the bromine atom can yield various substituted phenol derivatives.

Scientific Research Applications

2-Bromo-4-[(2-ethylpiperidin-1-yl)methyl]-6-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-[(2-ethylpiperidin-1-yl)methyl]-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 2-ethylpiperidin-1-ylmethyl group play crucial roles in binding to these targets, thereby modulating their activity. The methoxy group can also influence the compound’s overall pharmacokinetic properties, such as solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-[(2-methylpiperidin-1-yl)methyl]-6-methoxyphenol
  • 2-Bromo-4-[(2-ethylpiperidin-1-yl)methyl]-6-hydroxyphenol
  • 2-Chloro-4-[(2-ethylpiperidin-1-yl)methyl]-6-methoxyphenol

Uniqueness

2-Bromo-4-[(2-ethylpiperidin-1-yl)methyl]-6-methoxyphenol is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the 2-ethylpiperidin-1-ylmethyl group provides a bulky substituent that can influence binding interactions with molecular targets. The methoxy group further contributes to the compound’s solubility and stability.

Properties

IUPAC Name

2-bromo-4-[(2-ethylpiperidin-1-yl)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2/c1-3-12-6-4-5-7-17(12)10-11-8-13(16)15(18)14(9-11)19-2/h8-9,12,18H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJVSPPJXWHZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=CC(=C(C(=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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